molecular formula C22H20N4O B609967 4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide CAS No. 2056111-45-4

4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide

Cat. No. B609967
M. Wt: 356.429
InChI Key: MZPZXXQVQMSLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06279794, also known as PF-794, is a potent, selective and ATP-competitive TNIK inhibitor.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Benzamides and Their Neuroleptic Activity : A series of benzamides were synthesized and evaluated for neuroleptic activity. The structure-activity relationship was evident, with modifications leading to enhanced activity in certain derivatives. These compounds showed potential as potent drugs with fewer side effects for treating psychosis (Iwanami et al., 1981).

Dopamine Receptor Antagonists : A series of benzamide derivatives were synthesized, targeting dopamine D2, D3, and D4 receptors. The study highlighted the role of specific substituents in influencing the binding affinity and selectivity of these receptors, leading to the discovery of potent antipsychotic agents (Ohmori et al., 1996).

Pharmacological Effects and Potential Therapeutic Uses

Anticonvulsant Properties of Isoxazole Derivatives : The anticonvulsant activity of enaminones, specifically isoxazole derivatives, was explored. The study revealed potent activity against maximal electroshock (MES) seizures, suggesting a potential role in seizure management. The mechanism of action, however, remained unclear, warranting further investigation (Eddington et al., 2002).

Anti-Fatigue Effects of Benzamide Derivatives : Benzamide derivatives were synthesized and evaluated for their anti-fatigue effects. The study found that certain derivatives enhanced the swimming capacity of mice, indicating a potential application in combating fatigue. The underlying mechanism of these effects is an area for future research (Wu et al., 2014).

Targeted Drug Development and Molecular Interaction Studies

Serotonin-3 Receptor Antagonists : The development of potent serotonin-3 (5-HT3) receptor antagonists was detailed. The structure-activity relationship studies led to the identification of potent compounds with the potential for treating conditions like nausea and vomiting associated with cancer chemotherapy (Harada et al., 1995).

Inhibition of Acetylcholinesterase : The synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase activity were explored. The study identified potent inhibitors, indicating potential therapeutic applications in conditions such as dementia (Sugimoto et al., 1990).

properties

CAS RN

2056111-45-4

Product Name

4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide

Molecular Formula

C22H20N4O

Molecular Weight

356.429

IUPAC Name

4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide

InChI

InChI=1S/C22H20N4O/c1-14(2)26-22(27)18-9-7-17(8-10-18)20-11-19(13-25-21(20)24)16-5-3-15(12-23)4-6-16/h3-11,13-14H,1-2H3,(H2,24,25)(H,26,27)

InChI Key

MZPZXXQVQMSLIP-UHFFFAOYSA-N

SMILES

O=C(NC(C)C)C1=CC=C(C2=CC(C3=CC=C(C#N)C=C3)=CN=C2N)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PF-06279794;  PF06279794;  PF 06279794;  PF-794;  PF 794;  PF794.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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